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Introduction

Chorismic acid is a pivotal branch-point metabolite in the shikimate pathway, a central route in

microorganisms and plants for the biosynthesis of aromatic compounds.[1][2][3] Its unique

chemical structure, featuring a cyclohexadiene ring with hydroxyl, carboxyl, and enolpyruvyl

ether functionalities, makes it a versatile precursor for a vast array of commercially valuable

molecules.[4] Metabolic engineering efforts have increasingly focused on harnessing the

shikimate pathway to overproduce chorismic acid and channel its flux towards the synthesis

of specialty chemicals, pharmaceuticals, and biofuels. This document provides an overview of

the applications of chorismic acid in metabolic engineering, including quantitative data on

production titers and detailed experimental protocols for strain development and analysis.

Key Applications of Chorismic Acid Derivatives

The strategic positioning of chorismic acid in metabolism allows for its conversion into

numerous high-value products through the introduction and optimization of specific enzymatic

pathways in microbial hosts like Escherichia coli and Saccharomyces cerevisiae.[5][6][7]

Pharmaceuticals and Nutraceuticals: Chorismic acid is the precursor to the three aromatic

amino acids (L-tryptophan, L-phenylalanine, and L-tyrosine), which are themselves important

components of pharmaceuticals and nutraceuticals.[2][7] Beyond amino acids, chorismate-

derived pathways lead to the production of:
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p-Aminobenzoic acid (pABA): A precursor for the synthesis of folates and certain

anesthetics.[5]

p-Hydroxybenzoic acid (pHBA): Used in the production of parabens (preservatives) and

liquid crystal polymers.[5][6]

Salicylate: The precursor to aspirin, a widely used anti-inflammatory drug.[8][9]

Various secondary metabolites: Including antibiotics, antifungals, and anticancer agents.

[10]

Biopolymers and Specialty Chemicals: Metabolic engineering of the chorismate pathway has

enabled the production of platform chemicals for the synthesis of bioplastics and other

materials.

cis,cis-Muconic acid (ccMA): A precursor to adipic acid and terephthalic acid, key

monomers for the production of nylon and PET, respectively.[5][6]

Catechol: A valuable chemical intermediate used in the synthesis of pesticides, perfumes,

and pharmaceuticals.[5]

Biofuels: While not a direct precursor to mainstream biofuels, engineering of pathways

downstream of chorismate can lead to the production of molecules with fuel-like properties.

For instance, phenylethanol, derived from phenylalanine, has been identified as a next-

generation biofuel.[6]

Data Presentation
The following tables summarize the quantitative data for the production of various chorismate-

derived compounds in metabolically engineered microorganisms.

Table 1: Production of p-Hydroxybenzoic Acid (pHBA) in Engineered Microorganisms
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Host Organism
Key Genetic
Modifications

Titer (g/L) Yield (mol/mol) Reference

E. coli

Overexpression

of aroFfbr, tktA,

aroB, aroL, aroA,

aroC, ubiC

12 ~0.2 [6]

E. coli (coculture)

Dehydroshikimat

e overproducing

strain + strain for

conversion of

dehydroshikimat

e to pHBA

2.3 Not Reported [6]

Pseudomonas

putida

Not specified in

snippet
Not Reported Not Reported [6]

Table 2: Production of Salicylate in Engineered E. coli

Strain
Key Genetic
Modificatio
ns

Titer (g/L)

Yield
(mol/mol
from
glucose)

Cultivation
Conditions

Reference

Engineered

E. coli

L-

phenylalanine

-

overproducin

g strain with

inactivated

PEP to

pyruvate

conversion

11.5 > 0.40

Batch culture,

2-liter jar

fermentor, 48

h

[8][9]

Table 3: Production of p-Aminobenzoic Acid (pABA) in Engineered Microorganisms
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Host Organism
Key Genetic
Modifications

Titer (g/L) Reference

E. coli

Overexpression of

aroFfbr, pabC, and C.

efficiens pabAB

4.8 [6]

S. cerevisiae

Feedback-resistant

ARO4K229L, deletion

of ARO7 and TRP3

Not Reported [6]

Table 4: Production of cis,cis-Muconic Acid (ccMA) in Engineered Microorganisms

Host Organism
Key Genetic
Modifications

Titer (g/L) Reference

E. coli

Deletions in ptsH, ptsI,

crr, pykF;

overexpression of

aroFfbr, aroE, aroL,

ubiC, pobA, aroY

~0.170 [6]

P. putida KT2440
Engineered pathway

from p-coumarate
13.5 [6]

Experimental Protocols
This section provides generalized protocols for key experiments in the metabolic engineering of

microorganisms for the production of chorismate-derived compounds, based on methodologies

described in the cited literature.

Protocol 1: Construction of an Engineered E. coli Strain for Chorismate-Derivative Production

Objective: To genetically modify E. coli to enhance the metabolic flux towards chorismic acid
and its derivatives.

Materials:
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Host E. coli strain (e.g., W3110)

Plasmids carrying genes for overexpression (e.g., feedback-resistant aroG or aroF, tktA, and

genes for the specific downstream pathway)

CRISPR/Cas9 or Lambda Red recombineering system for gene knockouts

LB medium, SOC medium

Antibiotics for selection

PCR reagents, restriction enzymes, T4 DNA ligase

Electroporator and cuvettes

Methodology:

Preparation of Competent Cells:

1. Inoculate a single colony of the host E. coli strain into 5 mL of LB medium and grow

overnight at 37°C with shaking.

2. Inoculate 1 mL of the overnight culture into 100 mL of fresh LB medium and grow to an

OD600 of 0.4-0.6.

3. Chill the culture on ice for 30 minutes, then centrifuge at 4000 x g for 15 minutes at 4°C.

4. Wash the cell pellet twice with ice-cold sterile 10% glycerol.

5. Resuspend the final pellet in a small volume of 10% glycerol and aliquot into

microcentrifuge tubes. Store at -80°C.

Gene Knockout (e.g., using CRISPR/Cas9):

1. Design guide RNAs (gRNAs) targeting the gene to be deleted (e.g., genes encoding

enzymes that divert flux away from the desired product).

2. Clone the gRNA into a CRISPR/Cas9 plasmid.
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3. Co-transform the CRISPR/Cas9 plasmid and a donor DNA template (containing homology

arms flanking the deletion site) into the competent E. coli cells via electroporation.

4. Plate the transformed cells on selective LB agar plates and incubate overnight at 37°C.

5. Verify the gene knockout in the resulting colonies by colony PCR and DNA sequencing.

Gene Overexpression:

1. Clone the gene(s) of interest (e.g., feedback-resistant DAHP synthase aroGfbr,

transketolase tktA, and pathway-specific enzymes) into an appropriate expression vector

under the control of a strong promoter (e.g., T7 or tac promoter).

2. Transform the expression plasmid into the engineered E. coli strain.

3. Select for positive transformants on LB agar plates containing the appropriate antibiotic.

4. Verify the presence of the plasmid by plasmid isolation and restriction digestion.

Protocol 2: Fermentation for the Production of Chorismate-Derivatives

Objective: To cultivate the engineered microbial strain under controlled conditions to maximize

product formation.

Materials:

Engineered microbial strain

Seed culture medium (e.g., LB)

Fermentation medium (defined minimal medium with a carbon source like glucose, and

necessary supplements)

Bioreactor (e.g., 2-L jar fermentor)

pH probe, dissolved oxygen (DO) probe

Acid and base solutions for pH control (e.g., H3PO4 and NH4OH)
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Inducing agent (e.g., IPTG) if using an inducible promoter

Methodology:

Seed Culture Preparation:

1. Inoculate a single colony of the engineered strain into 10 mL of seed culture medium and

grow overnight at 37°C with shaking.

2. Use the overnight culture to inoculate a larger volume of seed culture medium and grow to

a suitable cell density.

Bioreactor Setup and Inoculation:

1. Prepare and sterilize the bioreactor containing the fermentation medium.

2. Calibrate the pH and DO probes.

3. Inoculate the bioreactor with the seed culture to a starting OD600 of approximately 0.1.

Fermentation Conditions:

1. Maintain the temperature at a predetermined optimum (e.g., 37°C for E. coli).

2. Control the pH at a specific setpoint (e.g., 7.0) by the automated addition of acid and base.

3. Maintain the dissolved oxygen level above a certain percentage (e.g., 20%) by adjusting

the agitation speed and airflow rate.

4. If using an inducible expression system, add the inducing agent (e.g., IPTG) when the

culture reaches a specific cell density (e.g., mid-exponential phase).

Fed-Batch Strategy (for high-titer production):

1. When the initial carbon source is depleted (indicated by a sharp increase in DO), start

feeding a concentrated solution of the carbon source to maintain a low but non-limiting

concentration in the bioreactor.
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2. Continue the fermentation for a specified period (e.g., 48-72 hours), monitoring cell growth

and product formation.

Protocol 3: Quantification of Chorismate-Derived Products

Objective: To analyze the concentration of the target product in the fermentation broth.

Materials:

Fermentation broth samples

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-

Vis or Refractive Index)

Appropriate HPLC column (e.g., C18 for aromatic compounds)

Mobile phase solvents (e.g., acetonitrile, water with formic or phosphoric acid)

Analytical standards of the target compound

Syringe filters (0.22 µm)

Methodology:

Sample Preparation:

1. Collect a sample from the bioreactor at a specific time point.

2. Centrifuge the sample to pellet the cells.

3. Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate

matter.

4. Dilute the sample with the mobile phase if the product concentration is expected to be

high.

HPLC Analysis:

1. Set up the HPLC system with the appropriate column and mobile phase.
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2. Equilibrate the system until a stable baseline is achieved.

3. Prepare a standard curve by running known concentrations of the analytical standard.

4. Inject the prepared sample into the HPLC system.

5. Identify the peak corresponding to the target product based on its retention time compared

to the standard.

6. Quantify the concentration of the product by comparing its peak area to the standard

curve.
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Caption: The Shikimate Pathway leading to Chorismic Acid and its derivatives.
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Caption: Workflow for metabolic engineering of chorismate-producing strains.
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Caption: Logical relationships in chorismic acid metabolic engineering.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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